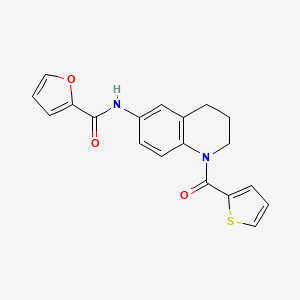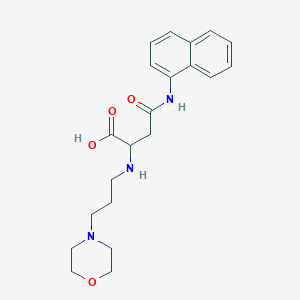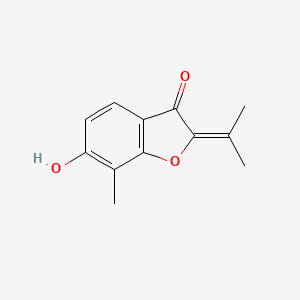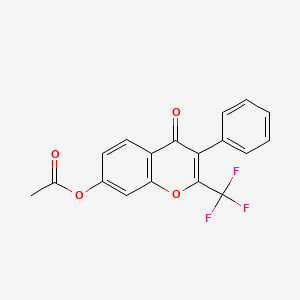
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a complex organic compound belonging to the chromen family. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a trifluoromethyl group, which often enhances the biological activity and stability of organic molecules.
Mechanism of Action
Target of Action
The primary target of this compound is the Sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing other important brain cell functions .
Mode of Action
The compound interacts with its target, the Sigma-1 receptor, as an allosteric modulator . This interaction can potentiate the effects of endogenous or exogenous agonists, leading to enhanced receptor activity . The modulation of this receptor has been demonstrated to have potent anti-seizure, antidepressant, or cognition-enhancing effects .
Biochemical Pathways
The Sigma-1 receptor is involved in several biochemical pathways, particularly those related to calcium signaling . By modulating the activity of this receptor, the compound can influence these pathways and their downstream effects, potentially impacting various brain cell functions .
Pharmacokinetics
These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes regulated by the Sigma-1 receptor . These could include enhanced neuronal signaling, improved cognitive function, and potential therapeutic effects for conditions like seizures and depression .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of endogenous or exogenous agonists can enhance the compound’s effects through its allosteric modulation of the Sigma-1 receptor . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen core, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves acetylation to form the acetate ester.
Preparation of Chromen Core: The chromen core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate acetophenone derivative under acidic conditions.
Introduction of Phenyl and Trifluoromethyl Groups: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, while the trifluoromethyl group is typically added using trifluoromethylation reagents such as trifluoromethyl iodide.
Acetylation: The final step involves acetylation using acetic anhydride in the presence of a base like pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and automated reaction systems might also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to modify the chromen ring.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate
- 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl benzoate
- 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl butyrate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and biological activity compared to similar compounds without this group.
Properties
IUPAC Name |
[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3O4/c1-10(22)24-12-7-8-13-14(9-12)25-17(18(19,20)21)15(16(13)23)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEWZUVYAGJQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2815340.png)
![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)


![3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2815344.png)
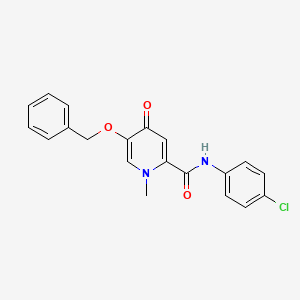
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2815347.png)
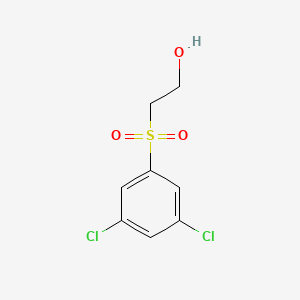
![2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2815350.png)

